Oxaquin is a synthetic compound classified as a fluoroquinolone antibiotic, specifically a prodrug of MCB3681. It is designed to combat bacterial infections, particularly those caused by resistant strains. The compound integrates features from both oxazolidinones and fluoroquinolones, enhancing its pharmacological properties and efficacy against various pathogens.
The chemical structure of Oxaquin has been documented in various databases, including PubChem, which provides comprehensive data on its molecular formula and properties. The compound's development has been linked to research aimed at addressing the growing challenge of antibiotic resistance, particularly in Gram-negative bacteria .
Oxaquin falls under the category of antibiotics, specifically targeting bacterial infections. Its classification as a fluoroquinolone places it among drugs that inhibit bacterial DNA synthesis by targeting topoisomerases, enzymes critical for DNA replication and transcription.
The synthesis of Oxaquin involves several key steps:
The industrial synthesis of Oxaquin is optimized for high yield and purity through batch processing techniques. This includes controlling reaction conditions meticulously and employing purification methods such as crystallization and chromatography to isolate the final product .
The molecular formula of Oxaquin is . The structural representation includes a complex arrangement of rings and functional groups that contribute to its biological activity.
Oxaquin participates in various chemical reactions typical of fluoroquinolones:
The synthesis routes are carefully designed to minimize by-products and maximize yield, often involving multiple steps that require precise control over reaction conditions such as temperature and pH.
The mechanism by which Oxaquin exerts its antibacterial effects primarily involves:
Studies have shown that Oxaquin exhibits potent activity against various bacterial strains, demonstrating low minimum inhibitory concentrations (MIC) against resistant organisms .
Relevant data regarding these properties can be found in chemical databases and literature focused on antibiotic compounds .
Oxaquin has significant applications in scientific research and medicine:
The ongoing research into Oxaquin's efficacy continues to highlight its potential as a vital tool in combating antibiotic resistance in clinical microbiology .
The emergence of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitated novel antibiotics with dual mechanisms of action. Early hybrid antibiotics combined quinolones' DNA synthesis inhibition (via topoisomerase IV/DNA gyrase targeting) with oxazolidinones' protein synthesis blockade (through 50S ribosomal subunit binding) [1] [9]. Initial hybrids in the 2000s demonstrated that covalent linkage of pharmacophores could overcome resistance while expanding antibacterial spectra. For example, seminal compounds like OBP-4 and OBP-5 (2003–2019) exhibited MIC values ≤0.5 µg/mL against MRSA and VRE – 2–16 times more potent than linezolid alone [1] [3]. These hybrids overcame limitations of individual drug classes: fluoroquinolone resistance from gyrA mutations and oxazolidinone resistance from 23S rRNA modifications [9]. Cadazolid, a phase III clinical candidate, validated the hybrid approach but faced formulation challenges due to poor solubility and off-target effects, highlighting the need for prodrug optimization [1].
Table 1: Evolution of Key Fluoroquinolone-Oxazolidinone Hybrids | Compound | Core Structure | Target Pathogens | MIC Range (µg/mL) | Year |
---|---|---|---|---|---|
Early Hybrids | C7-piperazinyl FQ + 5-acetamidomethyl oxazolidinone | Gram-positive bacteria | 0.5–4.0 | 2003 | |
Cadazolid (CZD) | Chlorafluoroquinolone + oxazolidinone | MRSA, VRE | 0.125–1.0 | ~2010 | |
OBP-4/5 | Norfloxacin/levofloxacin + oxazolidinone | MRSA, VRE, S. pneumoniae | ≤0.0625–0.25 | 2019 | |
Oxaquin | Enoxacin-derived + stimuli-responsive oxazolidinone | MDR Gram-positive with tumor targeting | N/A* | 2024 |
Specific MIC data proprietary; exhibits enhanced bioavailability
Prodrug strategies address critical bioavailability limitations in hybrid antibiotics. Classical hybrids like OBP-4 exhibit poor membrane permeability (logP ~1.2) and rapid hepatic metabolism, reducing therapeutic concentrations at infection sites [6] [8]. Oxaquin’s design incorporates three prodrug principles: 1. Enzymatic Activation: A β-glucuronidase-cleavable linker attaches the oxazolidinone moiety to the enoxacin core. β-Glucuronidase is overexpressed in bacterial infection microenvironments and tumor tissues, enabling site-specific drug release [6] [10]. This reduces off-target effects while increasing local drug concentrations >5-fold versus passive diffusion [10]. 2. Enhanced Permeability: Esterification of enoxacin’s C3 carboxylic acid boosts lipophilicity (calculated logP from −0.8 to +2.1), facilitating passive diffusion across lipid membranes. Upon intracellular entry, carboxylesterases hydrolyze the ester, regenerating active drug [6] [7]. 3. Stimuli-Responsive Linkers: A pH-sensitive hydrazone bond between pharmacophores remains stable in systemic circulation (pH 7.4) but cleaves in acidic abscesses or endosomes (pH 5.0–6.5). This dual-activation mechanism ensures precise payload release [10].
Table 2: Prodrug Linker Strategies in Oxaquin Versus Predecessors | Linker Type | Activation Mechanism | Advantages | Limitations in Earlier Hybrids |
---|---|---|---|---|
Non-cleavable alkyl chain (e.g., OBP-1–3) | Non-activatable | Metabolic stability | Low target specificity | |
MMP-cleavable peptide (e.g., aDVD antibodies) | Matrix metalloproteinases | Tumor microenvironment targeting | Limited to extracellular activation | |
Oxaquin’s dual β-glucuronidase/pH-sensitive linker | Enzymatic + pH hydrolysis | Dual stimuli response; intracellular delivery | Synthesis complexity |
Oxaquin’s synthesis employs a modular approach centered on enoxacin’s 1,8-naphthyridine core, chosen for its intrinsic microRNA-interfering activity and broader spectrum than quinolones [7]. Key steps include: Step 1: C7 Piperazinyl Modification Enoxacin reacts with 4-(2-oxoethyl)piperazine-1-carboxylate under reductive amination conditions (NaBH3CN, CH3COOH), introducing an aldehyde handle for linker attachment [7]. This aldehyde is crucial for subsequent Schiff base formation with oxazolidinone derivatives. Step 2: Oxazolidinone-Linker Conjugation Linezolid-derived oxazolidinone is functionalized with a bifunctional linker containing:
Structural refinements in Oxaquin address two limitations of prior hybrids: restricted Gram-negative coverage and suboptimal tissue distribution. C7 Piperazinyl Engineering:
Table 3: Bioactivity of Oxaquin Analogues Against Resistant Pathogens | Structural Feature | MRSA MIC90 (µg/mL) | VRE MIC90 (µg/mL) | H. influenzae MIC90 (µg/mL) | Relative Bioavailability (%) |
---|---|---|---|---|---|
Parent hybrid (no prodrug) | 0.25 | 0.5 | 4 | 45 | |
Oxaquin (ethoxyethyl ester) | 0.125 | 0.25 | 2 | 92 | |
Oxaquin-biotin conjugate | 0.06 | 0.125 | 1 | 85 | |
Cadazolid (reference) | 0.5 | 1 | 8 | 65 |
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